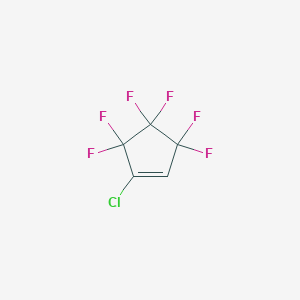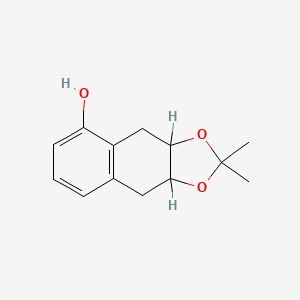
1-Cloro-3,3,4,4,5,5-hexafluorociclopenteno
Descripción general
Descripción
1-Chloro-3,3,4,4,5,5-hexafluorocyclopentene is an organic compound characterized by a five-membered ring structure with chlorine and fluorine substituents. This compound is notable for its high chemical and thermal stability, making it a valuable substance in various industrial applications .
Aplicaciones Científicas De Investigación
1-Chloro-3,3,4,4,5,5-hexafluorocyclopentene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various fluorinated compounds.
Biology: Investigated for its potential use in biological systems due to its stability.
Medicine: Explored for its potential in drug development and delivery systems.
Industry: Utilized in the production of specialized polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-3,3,4,4,5,5-hexafluorocyclopentene can be synthesized through the hydrodechlorination of 1,2-dichlorohexafluorocyclopentene. This process involves the insertion of zinc into the carbon-chlorine bond in an amide solvent, followed by hydrolysis with water . Another method involves the reaction of chlorinated perfluorocyclopentane with hydrogen chloride .
Industrial Production Methods: Industrial production of 1-chloro-3,3,4,4,5,5-hexafluorocyclopentene typically involves large-scale hydrodechlorination processes, utilizing catalysts to enhance reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3,3,4,4,5,5-hexafluorocyclopentene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form hexafluorocyclopentene.
Common Reagents and Conditions:
Substitution: Reagents such as lithium and chlorophosphane are used for substitution reactions.
Reduction: Zinc in amide solvents is commonly used for reduction reactions.
Major Products:
Substitution: Products include phosphanyl-substituted hexafluorocyclopentenes.
Reduction: The major product is hexafluorocyclopentene.
Mecanismo De Acción
The mechanism of action of 1-chloro-3,3,4,4,5,5-hexafluorocyclopentene involves its interaction with molecular targets through substitution and reduction reactions. The compound’s stability and reactivity are influenced by the electronic properties of the fluorine and chlorine substituents, which affect its electrophilic and nucleophilic behavior .
Comparación Con Compuestos Similares
- 1,1,2,2,3,3-Hexafluorocyclopentane
- 1,1,2,2,3,3,4-Heptafluorocyclopentane
- cis-1,1,2,2,3,3,4,5-Octafluorocyclopentane
- 3,3,4,4,5,5-Hexafluorocyclopentene
- 1,3,3,4,4,5,5-Heptafluorocyclopentene
- Octafluorocyclopentene
- 1-Chloro-2,3,3,4,4,5,5-Heptafluorocyclopentene
Uniqueness: 1-Chloro-3,3,4,4,5,5-hexafluorocyclopentene is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other similar compounds. Its high thermal stability and chemical resistance make it particularly valuable in industrial applications .
Propiedades
IUPAC Name |
1-chloro-3,3,4,4,5,5-hexafluorocyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF6/c6-2-1-3(7,8)5(11,12)4(2,9)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKCESNYEZQMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(C(C1(F)F)(F)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348102 | |
| Record name | 1-chloro-3,3,4,4,5,5-hexafluorocyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3761-95-3 | |
| Record name | 1-chloro-3,3,4,4,5,5-hexafluorocyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]-](/img/structure/B1606424.png)




![2,2'-[[2-[(2-HYDROXYETHYL)AMINO]ETHYL]IMINO]BISETHANOL](/img/structure/B1606433.png)
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxododecyl)amino]ethyl]-, disodium salt](/img/structure/B1606434.png)

